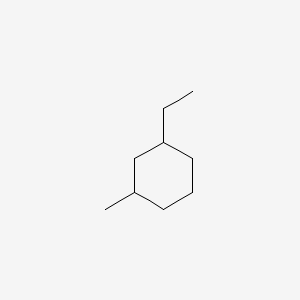

1-Ethyl-3-methylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVMPHNQKRNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864893 | |

| Record name | 1-Ethyl-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3728-55-0 | |

| Record name | 1-Ethyl-3-methylcyclohexane (cis,trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylcyclohexane (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-3-methylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Ethyl-3-methylcyclohexane, a substituted cycloalkane of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the core physicochemical characteristics, stereoisomerism, conformational analysis, and spectroscopic signatures of its cis and trans isomers. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, alongside a discussion of its key chemical reactivities. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: Unveiling this compound

This compound (C₉H₁₈) is a disubstituted cycloalkane that serves as a valuable model compound for understanding the principles of stereochemistry and conformational analysis in cyclic systems.[1][2] Its structure, consisting of a cyclohexane ring with an ethyl and a methyl group at the 1 and 3 positions, respectively, gives rise to geometric isomerism in the form of cis and trans diastereomers.[2] The spatial arrangement of these alkyl substituents profoundly influences the molecule's stability, physical properties, and reactivity. A thorough understanding of these characteristics is paramount for its application in areas such as solvent chemistry, as a synthetic intermediate, and in the development of conformationally constrained molecules in medicinal chemistry.[3]

Molecular Structure and Stereoisomerism

The connectivity of this compound gives rise to two stereogenic centers at carbons 1 and 3. This results in the existence of two diastereomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane.[2]

-

cis-1-Ethyl-3-methylcyclohexane: In this isomer, the ethyl and methyl groups are on the same face of the cyclohexane ring.

-

trans-1-Ethyl-3-methylcyclohexane: In this isomer, the ethyl and methyl groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. However, for the purpose of this guide, we will primarily focus on the properties of the cis and trans diastereomers.

Physical Properties: A Comparative Overview

The physical properties of the isomers of this compound are summarized in the table below. These properties are influenced by the molecule's overall shape and the intermolecular forces, which are in turn dictated by the stereochemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number (Mixture) | 3728-55-0 | [2] |

| CAS Number (cis) | 19489-10-2 | [1] |

| CAS Number (trans) | 4926-76-5 | [4] |

| Boiling Point (Mixture) | ~150 °C | [3] |

| Boiling Point (trans) | 421.7 K (~148.5 °C) | [5] |

| Density (Mixture) | ~0.79 g/cm³ | |

| Refractive Index (Mixture) | ~1.43 | |

| LogP (Octanol/Water Partition Coefficient) | 4.3 | [2] |

Conformational Analysis and Thermodynamic Stability

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the steric interactions of the ethyl and methyl groups in these chair conformations.

The energetic penalty for a substituent to be in an axial position rather than an equatorial position is quantified by its "A-value". The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is slightly higher at about 1.8 kcal/mol, reflecting its greater steric bulk.

Conformational Equilibrium of cis-1-Ethyl-3-methylcyclohexane

The cis isomer can exist in two chair conformations that are in rapid equilibrium. In one conformation, both the ethyl and methyl groups are in equatorial positions. In the other, after a ring flip, both are in axial positions.

The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that are present in the diaxial conformation. Therefore, at equilibrium, the diequatorial conformer is the major species.

Conformational Equilibrium of trans-1-Ethyl-3-methylcyclohexane

The trans isomer also exists as a mixture of two rapidly interconverting chair conformations. In both conformations, one substituent is in an axial position and the other is in an equatorial position.

Since the ethyl group is sterically bulkier than the methyl group (higher A-value), the conformation where the ethyl group is in the equatorial position and the methyl group is in the axial position is the more stable of the two.

Relative Stability of Cis and Trans Isomers

Comparing the most stable conformers of both isomers, the cis isomer (diequatorial) is more stable than the trans isomer (ethyl equatorial, methyl axial). The cis isomer can adopt a conformation where both bulky groups are in the favorable equatorial positions, whereas the trans isomer is forced to have one group in the less favorable axial position in all of its chair conformations.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 1-ethyl-3-methylbenzene.[6] This method typically produces a mixture of the cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation of 1-Ethyl-3-methylbenzene

Materials:

-

1-Ethyl-3-methylbenzene

-

5% Rhodium on alumina catalyst

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave with magnetic stirrer, gas inlet, pressure gauge, and thermocouple

-

Hydrogen gas

Procedure:

-

Reactor Setup: Charge the high-pressure autoclave with 1-ethyl-3-methylbenzene and ethanol.[6]

-

Catalyst Addition: Carefully add the 5% Rhodium on alumina catalyst (typically 1-5 mol% relative to the substrate).[6]

-

Inerting and Pressurization: Seal the autoclave and purge it several times with an inert gas (e.g., argon), followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).[6]

-

Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). Monitor the reaction by observing the decrease in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases.[6]

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

-

Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of cis and trans isomers.

Purification: Fractional Distillation

The cis and trans isomers of this compound have slightly different boiling points and can be separated by fractional distillation.[7]

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[7]

-

Distillation: Heat the crude isomeric mixture in the distillation flask. The lower-boiling isomer will vaporize first, ascend the column, condense, and be collected as the initial fraction.

-

Fraction Collection: Collect fractions over narrow temperature ranges. The purity of the fractions can be monitored by Gas Chromatography (GC).

Analytical Characterization

A combination of spectroscopic techniques is essential for the characterization and differentiation of the cis and trans isomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the cis and trans isomers and for confirming their molecular weight and fragmentation patterns.

Expected Observations:

-

The GC chromatogram will show two distinct peaks corresponding to the cis and trans isomers, with different retention times.

-

The mass spectrum for both isomers will exhibit a molecular ion peak (M⁺) at m/z = 126.[1][2]

-

Characteristic fragment ions will be observed due to the loss of methyl (M-15, m/z = 111) and ethyl (M-29, m/z = 97) groups.[8] The relative intensities of these fragment peaks may differ between the two isomers, providing a basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of the isomers.

¹H NMR Spectroscopy (Predicted):

-

The chemical shifts of the protons on the cyclohexane ring will be in the range of 0.8-1.8 ppm.

-

The protons of the ethyl group will appear as a triplet (CH₃) around 0.9 ppm and a quartet (CH₂) around 1.3 ppm.

-

The protons of the methyl group will appear as a doublet around 0.9 ppm.

-

The chemical shifts and coupling constants of the ring protons will differ between the cis and trans isomers due to the different spatial orientations of the substituents. In the more stable cis-diequatorial conformer, the ring protons will experience different shielding effects compared to the trans-(e,a) conformer.

¹³C NMR Spectroscopy (Predicted):

-

The number of unique carbon signals will reflect the symmetry of the molecule.

-

The chemical shifts of the ring carbons will be influenced by the steric compression (gamma-gauche effect) from the axial substituents. An axial methyl or ethyl group will cause an upfield shift (lower ppm value) for the C3 and C5 carbons compared to an equatorial group.

-

For the cis isomer (predominantly diequatorial): The carbon chemical shifts will be similar to those of equatorially substituted cyclohexanes.

-

For the trans isomer (predominantly ethyl equatorial, methyl axial): The axial methyl group will cause a noticeable upfield shift for the C1 and C5 carbons.

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is relatively unreactive. Its reactivity is primarily centered on the C-H bonds.

Free-Radical Halogenation

This compound undergoes free-radical halogenation (e.g., with Cl₂ or Br₂ in the presence of UV light or a radical initiator). The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Regioselectivity: The halogen radical will preferentially abstract a hydrogen atom from the most substituted carbon to form the most stable alkyl radical. The order of radical stability is tertiary > secondary > primary. Therefore, halogenation is most likely to occur at the tertiary C-1 and C-3 positions.

Oxidation

Under strong oxidizing conditions (e.g., with potassium permanganate or chromic acid), the cyclohexane ring can be cleaved. However, these reactions are often non-selective and can lead to a mixture of products. The tertiary C-H bonds at positions 1 and 3 are the most susceptible to initial oxidation.

Isomerization

Under acidic conditions (e.g., with a Lewis acid catalyst), this compound can undergo isomerization. This can involve ring-opening and closing mechanisms or hydride shifts, potentially leading to a mixture of constitutional and stereoisomers. The equilibrium will favor the formation of the most thermodynamically stable isomer.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important molecule for illustrating the principles of stereochemistry and conformational analysis. Its cis and trans isomers exhibit distinct physical properties and thermodynamic stabilities, which can be rationalized by considering the steric demands of the ethyl and methyl substituents in the chair conformations. The synthesis of this compound, typically via catalytic hydrogenation, yields an isomeric mixture that can be separated and characterized using standard laboratory techniques such as fractional distillation and spectroscopy. Its chemical reactivity is characteristic of a cycloalkane, with free-radical substitution being a primary mode of transformation. The in-depth understanding of this compound presented in this guide provides a solid foundation for its use in research and development.

References

-

National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound (cis-and trans-mixture). PubChem. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-1-Ethyl-3-methylcyclohexane. PubChem. Retrieved from [Link]

-

Filo. (2025, June 15). Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+..}. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Reddit. (2025, June 21). why is free radical bromination regioselective?. r/OrganicChemistry. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

-

Pearson. (n.d.). For each compound, predict the major product of free-radical brom.... Retrieved from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

-

Brainly. (2023, August 25). The mass spectrum of 1-ethyl-1-methylcyclohexane (MW = 126) shows many fragments, with two in very large. Retrieved from [Link]

-

Brainly. (2024, March 21). Free-radical bromination of methylcyclohexane has three possible products, but one product is formed as the. Retrieved from [Link]

-

The chromic acid oxidation of aliphatic secondary alcohols—substituent effects and the mechanism. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]

-

WMU's ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by Chromic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). CIS-1-TERT.-BUTYL-3-METHYLCYCLOHEXANE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylcyclohexene. PubChem. Retrieved from [Link]

-

YouTube. (2023, January 24). Oxidations of Alcohols with Chromic Acid. The Organic Chemistry Tutor. Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

MECHANISM OF THE CHROMIC ACID OXIDATION OF ALCOHOLS. (n.d.). Retrieved from [Link]

-

YouTube. (2018, September 20). 12.7 Oxidation with Chromic Acid and PCC. Chad's Prep. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep. Retrieved from [Link]b-9M)

Sources

- 1. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]

- 2. This compound (cis-and trans-mixture) | C9H18 | CID 35412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]

- 4. trans-1-Ethyl-3-methylcyclohexane | C9H18 | CID 23620235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-1-Ethyl-3-methylcyclohexane [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Purification [chem.rochester.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

stereoisomers of 1-Ethyl-3-methylcyclohexane explained

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-3-methylcyclohexane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the stereoisomerism and conformational landscape of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, energetic considerations, and practical methodologies for the separation and characterization of these isomers.

Foundational Principles: Chirality in this compound

This compound is a disubstituted cycloalkane featuring two stereogenic centers at carbon 1 (C1) and carbon 3 (C3). The presence of two distinct substituents, an ethyl group and a methyl group, at these positions eliminates any plane of symmetry within the molecule for most arrangements, giving rise to chirality.[1]

The maximum number of possible stereoisomers is determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, n=2, resulting in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomerically related to each other.[1] The primary classification of these diastereomers is based on the relative orientation of the substituents with respect to the cyclohexane ring plane: cis (on the same side) and trans (on opposite sides).[1][2]

-

cis-1-Ethyl-3-methylcyclohexane : Exists as a pair of enantiomers, (1R,3S) and (1S,3R).

-

trans-1-Ethyl-3-methylcyclohexane : Exists as a pair of enantiomers, (1R,3R) and (1S,3S).

The relationship between these four isomers is critical for understanding their distinct chemical and physical properties.

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis: The Energetic Landscape

The stereochemistry of cyclohexane derivatives is intrinsically linked to their three-dimensional chair conformations. The stability of these conformers is dictated by the steric strain imposed by substituents in axial versus equatorial positions. This strain is quantified by "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformations for a given substituent.[3][4] A larger A-value signifies a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[5][6]

Data Presentation: Substituent A-Values

| Substituent | A-value (kcal/mol) | Rationale for Steric Strain |

| Methyl (-CH₃) | ~1.74 | Experiences significant 1,3-diaxial interactions with axial hydrogens.[3][4] |

| Ethyl (-CH₂CH₃) | ~1.79 | Slightly greater strain than methyl. The ethyl group can rotate to minimize some interaction, making its A-value not substantially larger than methyl's.[3][7] |

cis-1-Ethyl-3-methylcyclohexane

The cis isomer can exist in two primary chair conformations that interconvert via a ring-flip.[5][6]

-

Diequatorial (e,e) Conformer : Both the ethyl and methyl groups occupy equatorial positions. This conformation is highly favored as it avoids all significant 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer : Both substituents occupy axial positions. This conformer is extremely unstable due to severe steric hindrance between the axial ethyl and methyl groups and the other axial hydrogens on the ring.[5][6]

The energetic penalty for the diaxial conformer is the sum of the A-values of both groups, making it negligibly populated at equilibrium. Therefore, cis-1-ethyl-3-methylcyclohexane exists almost exclusively in the diequatorial conformation.[8]

Caption: Chair-flip equilibrium for the cis-isomer.

trans-1-Ethyl-3-methylcyclohexane

For the trans isomer, one substituent must be axial while the other is equatorial (a,e or e,a). The two chair conformers are not energetically equivalent.[1][5]

-

Conformer A (Ethyl-equatorial, Methyl-axial) : The larger ethyl group is in the more stable equatorial position, while the methyl group is axial. The steric strain is approximately equal to the A-value of the methyl group (~1.74 kcal/mol).

-

Conformer B (Ethyl-axial, Methyl-equatorial) : The ethyl group is in the less stable axial position, incurring a steric strain of ~1.79 kcal/mol.

Because the A-value for the ethyl group is slightly higher than for the methyl group, Conformer A is the more stable of the two.[3][5] The equilibrium will therefore favor the conformation where the bulkier ethyl group occupies the equatorial position.[9]

Caption: Chair-flip equilibrium for the trans-isomer.

Experimental Protocols: Separation and Characterization

The successful isolation and identification of each stereoisomer are paramount for applications in stereoselective synthesis and drug development. The choice of methodology is dictated by the isomeric relationship.

Separation of Diastereomers (cis vs. trans)

Diastereomers possess different physical properties (e.g., boiling point, polarity, refractive index), which allows for their separation using standard laboratory techniques.[10]

Protocol: Gas Chromatography (GC) Separation

-

Principle : The cis and trans isomers have distinct boiling points and affinities for the stationary phase, leading to different retention times. GC is an effective method for both analytical quantification and preparative separation of these diastereomers.[11][12]

-

Methodology :

-

Sample Preparation : Prepare a solution of the cis/trans mixture in a volatile solvent (e.g., hexane or diethyl ether) at a concentration of ~1 mg/mL.

-

Instrumentation : Utilize a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms) and a Flame Ionization Detector (FID).

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Detector Temperature : 280 °C

-

-

Analysis : Inject 1 µL of the sample. The two diastereomers will elute as separate peaks. The peak with the lower retention time corresponds to the isomer with the lower boiling point. Integration of the peak areas provides the relative ratio of the isomers in the mixture.

-

Separation of Enantiomers (Resolution)

Enantiomers share identical physical properties in an achiral environment, necessitating chiral resolution techniques for their separation.[13]

Protocol: Chiral Derivatization Followed by Chromatography

-

Principle : This strategy involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These newly formed diastereomers can then be separated using standard chromatography.[10][13]

-

Methodology (Conceptual for a related functionalized analog) : Note: this compound itself is an unfunctionalized alkane and cannot be easily derivatized. This protocol is described for a hypothetical analog, such as 1-ethyl-3-methylcyclohexanol, to illustrate the core principle.

-

Derivatization : React the racemic alcohol mixture (e.g., (±)-cis-1-ethyl-3-methylcyclohexanol) with an enantiomerically pure chiral acyl chloride, such as (S)-(-)-Mosher's acid chloride, in the presence of a non-chiral base (e.g., pyridine). This forms a mixture of diastereomeric esters.

-

Diastereomer Separation : The resulting diastereomeric esters can be separated using standard silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) on a normal-phase column.[14] Monitor the separation by Thin-Layer Chromatography (TLC).

-

Cleavage : After separation, hydrolyze each purified diastereomeric ester (e.g., using LiAlH₄ or aqueous acid/base) to cleave the chiral auxiliary and recover the individual, enantiomerically pure alcohols.

-

Purity Analysis : Confirm the enantiomeric excess (ee) of the separated products using chiral HPLC or by analyzing their NMR spectra in the presence of a chiral shift reagent.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers based on the spatial relationships of the protons on the cyclohexane ring.

-

¹H NMR : In the more stable cis-(e,e) conformer, the protons at C1 and C3 are both axial. The coupling constants (J-values) between these axial protons and adjacent axial protons will be large (typically 8-12 Hz). For the more stable trans-(e,a) conformer, the proton at C1 (bearing the equatorial ethyl group) is axial, while the proton at C3 (bearing the axial methyl group) is equatorial. This difference in proton environments leads to distinct and predictable splitting patterns and chemical shifts for the methine protons, allowing for unambiguous assignment of the cis and trans configurations.

-

¹³C NMR : The chemical shifts of the ring carbons are sensitive to the steric environment. The diaxial interactions in the less stable conformers can cause upfield shifts (the γ-gauche effect). By comparing the spectra, the dominant, more stable conformer for each isomer can be identified, confirming the stereochemical assignment.

Conclusion

The stereochemical analysis of this compound is a quintessential example of the interplay between configurational isomerism and conformational dynamics in cyclic systems. The molecule exists as four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. The energetic stability of these isomers is governed by the steric demand of the ethyl and methyl substituents, with a strong preference for equatorial positioning to minimize 1,3-diaxial strain. The cis isomer is conformationally locked into a diequatorial state, while the trans isomer exists in an equilibrium that favors placing the larger ethyl group equatorially. A clear understanding of these principles, combined with robust experimental protocols for separation and characterization, is essential for any research or development effort involving this or structurally related chiral molecules.

References

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Retrieved from [Link]

-

NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

-

Filo. (2024, February 22). How many stereoisomers are there for 1 ethyl-3-methylcyclohexane?. Retrieved from [Link]

-

Bartleby. (2023, January 20). Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

FOSSEE. (2022). 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids. Retrieved from [Link]

-

NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane: Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2020, October 26). Solved The A factor for the ethyl group in ethylcyclohexane. Retrieved from [Link]

-

Reddit. (2021, January 31). is my drawing right for trans-1-ethyl-3-methylcyclohexane. r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. Retrieved from [Link]

-

CHEM 330 Handout. (n.d.). Table of A-Values. Retrieved from [Link]

-

PubChem. (n.d.). This compound (cis-and trans-mixture). Retrieved from [Link]

-

Doubtnut. (2023, March 15). How many stereoisomers are there for this compound?. Retrieved from [Link]

-

NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

-

ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

- Google Patents. (n.d.). Separation of diastereomers - CN1608041A.

-

NIST. (n.d.). This compound (c,t): Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

-

Stack Exchange. (2015, July 28). What are all the stereoisomers of this compound?. Retrieved from [Link]

-

LibreTexts Chemistry. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

-

Homework.Study.com. (n.d.). When cyclohexane is substituted by an ethynyl group.... Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chegg.com [chegg.com]

- 8. Answered: Question 6 Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane… | bartleby [bartleby.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]

- 12. This compound (c,t) [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

cis and trans isomers of 1-Ethyl-3-methylcyclohexane stability

An In-Depth Technical Guide to the Conformational Stability of Cis and Trans Isomers of 1-Ethyl-3-methylcyclohexane

Authored by: A Senior Application Scientist

Abstract

The stereochemical configuration of molecules is a cornerstone of modern drug development and materials science, where subtle differences in three-dimensional structure can lead to profound changes in biological activity and material properties. Substituted cyclohexanes represent a classic and fundamental system for understanding the principles of conformational analysis. This technical guide provides a comprehensive examination of the relative stabilities of the cis and trans isomers of this compound. We will dissect the energetic contributions of steric strain, with a focus on 1,3-diaxial interactions, and quantify these effects using established A-values. This analysis will be supported by detailed conformational drawings, comparative data tables, and a procedural outline for computational validation, offering researchers a robust framework for predicting and understanding stereoisomeric stability.

Introduction: The Primacy of Conformation in Molecular Function

In the intricate world of molecular interactions, shape is paramount. The conformational flexibility of cyclic systems, particularly the cyclohexane ring, dictates how a molecule presents itself to its environment. For researchers in medicinal chemistry, understanding which three-dimensional arrangement, or conformer, is energetically favorable is critical, as this preferred shape governs receptor binding, metabolic stability, and ultimately, therapeutic efficacy.

The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain and torsional strain.[1][2] In this arrangement, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).[3] These positions are not static; they interconvert rapidly at room temperature through a process known as a "ring flip."[3][4][5] However, for a substituted cyclohexane, the two chair conformers are often not equal in energy. The study of these energy differences is the essence of conformational analysis.

This guide will systematically deconstruct the conformational preferences of the geometric isomers of this compound to authoritatively determine which isomer, cis or trans, possesses greater thermodynamic stability.

Foundational Principles: Steric Hindrance and A-Values

The stability of a cyclohexane conformer is primarily dictated by steric strain, which arises when atoms or groups are forced into close proximity, resulting in electronic repulsion. In cyclohexane chairs, the most significant of these repulsive forces are 1,3-diaxial interactions .[1][4][6] An axial substituent experiences steric crowding from the two other axial hydrogens (or other groups) located on the same face of the ring, three carbons away.

To quantify the energetic cost of placing a substituent in an axial position, chemists use a parameter known as the A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[7][8] A larger A-value signifies a greater preference for the equatorial position.

For the substituents in this guide, the accepted A-values are critical for our analysis.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Rationale |

| Methyl (-CH₃) | ~1.74 | ~7.3 | The benchmark for alkyl group steric strain.[8] |

| Ethyl (-CH₂CH₃) | ~1.79 | ~7.5 | Slightly bulkier than methyl, but can rotate to minimize interactions, resulting in a very similar A-value.[6][7][9] |

These values represent the energetic penalty for forcing each group into an axial position.

Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane

The cis isomer is defined by having both substituents on the same face of the cyclohexane ring.[4] This geometric constraint dictates that the substituents must be either both "up" or both "down." In a chair conformation, a 1,3-cis arrangement results in the substituents being either both axial or both equatorial.

Chair Conformations of the Cis Isomer

-

Diequatorial (e,e) Conformation: Both the ethyl group at C1 and the methyl group at C3 occupy equatorial positions. In this arrangement, both bulky groups extend into the periphery of the ring, avoiding significant steric interactions.[10] This is an energetically favorable state.

-

Diaxial (a,a) Conformation: Following a ring flip, both groups are forced into axial positions. This conformer is severely destabilized by multiple steric clashes. The axial ethyl group interacts with the axial hydrogen at C5, and the axial methyl group also interacts with the axial hydrogen at C5. Crucially, a highly unfavorable 1,3-diaxial interaction occurs between the ethyl and methyl groups themselves.

The immense steric strain in the diaxial conformer makes it significantly less stable than the diequatorial conformer. Therefore, cis-1-ethyl-3-methylcyclohexane exists almost exclusively in the diequatorial (e,e) conformation.

Caption: Lowest energy cis-conformer with both groups equatorial.

Caption: High energy cis-conformer with severe diaxial strain.

Conformational Analysis of trans-1-Ethyl-3-methylcyclohexane

The trans isomer has its substituents on opposite faces of the ring—one "up" and one "down."[4] For a 1,3-disubstituted cyclohexane, this arrangement necessitates that one substituent is axial while the other is equatorial. A ring flip will interchange their respective positions.

Chair Conformations of the Trans Isomer

-

Equatorial-Ethyl, Axial-Methyl (e,a) Conformation: The larger ethyl group occupies the more stable equatorial position, while the methyl group is in the axial position. The total steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the axial methyl group. This strain is approximately equal to the A-value of a methyl group (~1.74 kcal/mol).

-

Axial-Ethyl, Equatorial-Methyl (a,e) Conformation: After a ring flip, the ethyl group becomes axial and the methyl group becomes equatorial. The steric strain is now dictated by the axial ethyl group's interactions. This strain is approximately equal to the A-value of an ethyl group (~1.79 kcal/mol).

Because the A-value of the ethyl group is slightly higher than that of the methyl group, the (e,a) conformer is marginally more stable than the (a,e) conformer.[11][12] The equilibrium will favor the conformation where the bulkier substituent (ethyl) is equatorial.

Caption: The more stable trans-conformer (ethyl equatorial).

Caption: The less stable trans-conformer (ethyl axial).

Overall Stability: Cis versus Trans

To determine the more stable isomer, we must compare the energy of the most stable conformer of each.

-

Most Stable Cis Conformer: The diequatorial (e,e) form. This conformer has essentially zero strain energy from 1,3-diaxial interactions involving its substituents.

-

Most Stable Trans Conformer: The equatorial-ethyl, axial-methyl (e,a) form. This conformer is destabilized by the axial methyl group, contributing approximately 1.74 kcal/mol of steric strain.

Summary of Energetics

| Isomer | Conformation | Substituent Positions (Et, Me) | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Cis | Diequatorial | (e, e) | ~0 | Most Stable |

| Diaxial | (a, a) | > 5.0 (Severe Et/Me interaction) | Least Stable | |

| Trans | Equatorial-Axial | (e, a) | ~1.74 (from axial Me) | Intermediate |

| Axial-Equatorial | (a, e) | ~1.79 (from axial Et) | Intermediate |

Protocol for Computational Validation

Objective: To calculate the steric energies of the four chair conformers of this compound and confirm the stability order.

Methodology:

-

Software Selection: Utilize a molecular modeling software package such as Maestro, Spartan, or Avogadro, equipped with a molecular mechanics force field. The MMFF94 or MM3 force fields are well-suited for this type of analysis.

-

Structure Generation:

-

Construct the cis-1-ethyl-3-methylcyclohexane molecule. Manually set the substituents to the diequatorial (e,e) positions to create the first conformer.

-

Save this structure and create a second version by manually setting the substituents to the diaxial (a,a) positions.

-

Construct the trans-1-ethyl-3-methylcyclohexane molecule. Create two separate structures corresponding to the (e,a) and (a,e) conformers.

-

-

Energy Minimization:

-

For each of the four structures, perform a geometry optimization using the chosen force field. This process alters the bond lengths, angles, and dihedrals to find the nearest local energy minimum.

-

Ensure the calculation is set to a high number of iterations (e.g., >1000) to achieve convergence.

-

-

Data Analysis:

-

Record the final steric energy (in kcal/mol or kJ/mol) for each of the four optimized conformers.

-

Compare the energies. The conformer with the lowest energy is the most stable. The difference in energy between any two conformers corresponds to the difference in their enthalpy (ΔH).

-

The results should confirm that the cis-(e,e) conformer has the lowest energy, followed by the trans-(e,a) conformer, the trans-(a,e) conformer, and finally the highly strained cis-(a,a) conformer.

-

Caption: Workflow for computational stability analysis.

Final Conclusion

A rigorous analysis based on the foundational principles of conformational strain demonstrates that cis-1-ethyl-3-methylcyclohexane is the more stable isomer . Its ability to adopt a diequatorial conformation allows it to circumvent the steric penalties that are unavoidable in the trans isomer, which must always place one of its two substituents in an energetically costly axial position. This case study underscores the predictive power of conformational analysis and provides a clear, logical framework for assessing the stability of substituted cyclic systems, a skill of indispensable value to professionals in chemical and pharmaceutical research.

References

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. MCC Organic Chemistry. Retrieved from [Link]

-

Bartleby. (2023, January 20). Question 6 Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

-

Brainly. (2023, June 6). (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

Study.com. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

-

Chem Survival. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 19). Lec6 - Torsional Strain of Disubstituted Cyclohexane [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]

-

James Beil. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Retrieved from [Link]

-

Clutch Prep. (n.d.). Calculating Energy Difference Between Chair Conformations. Retrieved from [Link]

-

Pearson. (n.d.). Draw the two chair conformations of each compound, and label the substituents as axial or equatorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Allen. (n.d.). Compare the stabilities of the following two compounds : A : cis-1-Ethy-3-methycyclohexane B : trans-1-Ethyl-3-methycyclohexane. Retrieved from [Link]

-

Filo. (2023, November 17). Which would be the most stable conformation of trans 1-ethyl-3-methyl cyclohexane?. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Retrieved from [Link]

- CHEM 330 Handout. (n.d.). Table of A-Values.

-

Organic Chemistry. (2017, November 28). 06.05 Monosubstituted Cyclohexanes [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. brainly.com [brainly.com]

- 3. youtube.com [youtube.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homework.study.com [homework.study.com]

- 13. Answered: Question 6 Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane… | bartleby [bartleby.com]

- 14. Compare the stabilities of the following two compounds : A : cis-1-Ethy-3-methycyclohexane B : trans-1-Ethyl-3-methycyclohexane [allen.in]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-3-methylcyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacodynamics. This guide provides a detailed analysis of 1-Ethyl-3-methylcyclohexane, a model disubstituted cyclohexane, to elucidate the principles governing its three-dimensional structure. We will dissect the stereoisomerism of this molecule and conduct a rigorous conformational analysis of its cis and trans isomers. By leveraging the concept of A-values and steric strain, particularly 1,3-diaxial interactions, we will predict and rationalize the stability of various chair conformers. Furthermore, this guide outlines established experimental and computational methodologies that researchers can employ to validate these theoretical predictions, bridging the gap between fundamental principles and practical application in scientific research and drug development.

Introduction: The Significance of Conformational Analysis

In the realm of molecular science, the static, two-dimensional representation of a molecule often belies its dynamic, three-dimensional nature. Conformational analysis—the study of the spatial arrangement of atoms in a molecule and the energetic consequences of their rotation around single bonds—is critical for understanding chemical behavior. For cyclic systems like cyclohexane, this analysis is particularly vital. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain, resulting in a structure where substituents can occupy distinct axial or equatorial positions.[1]

The choice between an axial or equatorial position is not arbitrary; it is governed by a delicate balance of steric forces. An incorrect conformational assignment can lead to flawed interpretations of reaction mechanisms or a misunderstanding of a drug molecule's interaction with its biological target. This compound serves as an excellent case study for exploring these principles in a disubstituted system, where the interplay between two different alkyl groups dictates the molecule's preferred shape and, consequently, its properties.

Stereoisomerism in this compound

The presence of two stereocenters at carbons C-1 and C-3 gives rise to geometric isomerism. The relative orientation of the ethyl and methyl groups defines two distinct diastereomers: cis and trans.[2]

-

cis-1-Ethyl-3-methylcyclohexane : The ethyl and methyl groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").

-

trans-1-Ethyl-3-methylcyclohexane : The ethyl and methyl groups are on opposite faces of the ring (one "up" and one "down").

These isomers are not interconvertible through bond rotation and possess different physical and chemical properties, largely dictated by their conformational preferences.[2]

Principles of Conformational Stability in Cyclohexanes

The stability of a substituted cyclohexane conformer is primarily determined by steric strain. In a chair conformation, substituents in the axial position experience steric repulsion from the two other axial hydrogens (or substituents) on the same side of the ring.[3][4] This energetically unfavorable interaction is known as a 1,3-diaxial interaction .[3][4] In contrast, equatorial substituents point away from the ring, minimizing steric crowding.

To quantify this preference, chemists use A-values , which represent the Gibbs free energy difference (ΔG°) between a conformer with a substituent in the axial position and one with it in the equatorial position.[5][6] A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[5][6]

| Substituent | A-value (kcal/mol) | Source |

| Methyl (-CH₃) | ~1.7-1.8 | [5][7] |

| Ethyl (-CH₂CH₃) | ~1.75-2.0 | [5][8] |

As shown, the ethyl group has a slightly higher A-value than the methyl group, indicating it is sterically more demanding and has a stronger preference for the equatorial position.[9]

Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane

For the cis isomer, the 1,3-relationship requires that one substituent be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.

-

Conformer A : Ethyl group is equatorial (e), and the methyl group is axial (a).

-

Conformer B : Ethyl group is axial (a), and the methyl group is equatorial (e).

Analysis of Stability:

-

In Conformer A, the axial methyl group introduces steric strain from 1,3-diaxial interactions, valued at approximately 1.7 kcal/mol.

-

In Conformer B, the axial ethyl group introduces a slightly larger steric strain of about 1.75 kcal/mol.

Because the ethyl group is bulkier than the methyl group, the conformation that places the larger ethyl group in the more spacious equatorial position (Conformer A) is more stable.[9] The equilibrium will therefore favor Conformer A.

Caption: Conformational equilibrium for cis-1-Ethyl-3-methylcyclohexane.

Conformational Analysis of trans-1-Ethyl-3-methylcyclohexane

For the trans isomer, the 1,3-relationship means the substituents must be either both equatorial (e,e) or both axial (a,a).

-

Conformer C : Ethyl group and methyl group are both equatorial (diequatorial).

-

Conformer D : Ethyl group and methyl group are both axial (diaxial).

Analysis of Stability:

-

In Conformer C, both groups are in the favored equatorial position. There are no significant 1,3-diaxial interactions involving the substituents. This is a very low-energy conformation.

-

In Conformer D, both groups are in the disfavored axial positions. The total steric strain is the sum of the A-values for both groups: 1.7 kcal/mol (for methyl) + 1.75 kcal/mol (for ethyl) = 3.45 kcal/mol . This diaxial conformation is highly unstable due to severe steric crowding.[10]

The energy difference is substantial, and the equilibrium lies almost exclusively toward the diequatorial conformer (Conformer C). This makes the diequatorial trans isomer the most stable of all possible this compound conformers.

Caption: Conformational equilibrium for trans-1-Ethyl-3-methylcyclohexane.

Experimental and Computational Verification Protocols

While A-values provide excellent predictions, experimental and computational methods are essential for validation and for studying more complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular conformation in solution.[11]

-

Proton (¹H) NMR: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them (described by the Karplus equation).[12] A large coupling constant (typically 8-13 Hz) is observed between two axial protons (¹Hₐ-C-C-¹Hₐ, dihedral angle ~180°), whereas smaller couplings (1-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing the splitting patterns of the protons on the carbons bearing the substituents, one can deduce their axial or equatorial orientation.[11]

-

Variable Temperature (VT) NMR: At low temperatures, the ring flip of cyclohexane can be slowed on the NMR timescale.[11] This allows for the direct observation of individual conformers and the determination of their relative populations by integrating their respective signals, providing a direct measure of the free energy difference.[13]

Computational Chemistry

Computational methods provide a robust framework for calculating the energies of different conformers and mapping the potential energy surface.[14][15]

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for computational conformational analysis.

-

Structure Generation: Initial 3D models of all plausible conformers (e.g., diequatorial, diaxial, etc.) are generated.

-

Geometry Optimization: A computational method, such as Density Functional Theory (DFT) or a high-quality molecular mechanics force field (like MMFF94), is used to find the lowest energy geometry for each starting structure.[16]

-

Frequency Analysis: This step is crucial to verify that the optimized structure is a true energy minimum (a stable conformer) and not a transition state. All calculated vibrational frequencies should be real (positive).

-

Energy Refinement: Highly accurate single-point energy calculations are often performed on the optimized geometries to obtain precise energy differences between the conformers.

-

Data Analysis: The final calculated energies (often Gibbs free energies) are compared to determine the relative populations of each conformer at a given temperature.

Conclusion and Implications for Drug Development

The conformational analysis of this compound clearly demonstrates that steric factors overwhelmingly favor placing bulky substituents in equatorial positions. The most stable conformer overall is the trans isomer in its diequatorial (e,e) arrangement. For the cis isomer, a dynamic equilibrium exists, favoring the conformer where the larger ethyl group occupies the equatorial position.

These fundamental principles are directly applicable in drug development. The three-dimensional shape of a drug molecule is paramount for its ability to bind to a specific receptor or enzyme active site. A drug molecule containing a cyclohexane ring will adopt its lowest energy conformation, and this preferred shape must be complementary to the binding pocket. By understanding and controlling the conformational preferences of cyclic scaffolds, medicinal chemists can design molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. Therefore, a thorough grasp of conformational analysis is not merely an academic exercise but a critical tool in the rational design of new therapeutics.

References

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Study.com. Draw the chair conformations for trans-1-ethyl-3-methylcyclohexane. Which conformation is lower in energy? Explain why. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Sloop, J. C., et al. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

-

LibreTexts. (2023, September 20). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

-

Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

-

Pearson. Draw the two chair conformations of each compound, and label the... Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. Retrieved from [Link]

-

YouTube. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. Retrieved from [Link]

-

Toppr. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

YouTube. (2021, February 19). Lec6 - Torsional Strain of Disubstituted Cyclohexane. Retrieved from [Link]

-

Brainly. (2023, June 6). [FREE] (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

Brainly. (2023, May 8). [FREE] Draw cis-1-ethyl-3-methylcyclohexane in its lowest energy conformation. Retrieved from [Link]

-

Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]

-

Study.com. Draw the 2 chair conformation of cis-1-ethyl-3-methylcyclohexane and label the substituents as axial or equatorial. Retrieved from [Link]

-

YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

-

Chegg.com. (2019, January 31). Solved 5. Draw the two chair conformations for. Retrieved from [Link]

-

ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane? Retrieved from [Link]

-

Chegg.com. (2016, October 2). Solved Draw the two chair conformations. Determine which one. Retrieved from [Link]

- CHEM 330 Handout. Table of A-Values.

-

National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

-

Sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]

-

Chegg.com. (2019, October 1). Solved Draw trans-1-ethyl-3-methylcyclohexane in its lowest. Retrieved from [Link]

-

Filo. (2023, November 17). Which would be the most stable conformation of trans 1 -ethyl-3-methyl cy... Retrieved from [Link]

-

Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Henry Rzepa's Blog. (2010, January 28). The conformation of cyclohexane. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sikhcom.net [sikhcom.net]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. scispace.com [scispace.com]

- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

synthesis of 1-Ethyl-3-methylcyclohexane starting materials

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylcyclohexane: Strategies and Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a saturated carbocycle with applications as a solvent, a component in coatings, and an intermediate in the synthesis of more complex molecules.[1] The discussion is tailored for researchers, scientists, and professionals in drug development, focusing on the strategic selection of starting materials and the rationale behind various synthetic routes.

Introduction to this compound

This compound (C₉H₁₈, Molar Mass: 126.24 g/mol ) is a disubstituted cyclohexane existing as two stereoisomers: cis and trans.[2][3] The relationship between the ethyl and methyl groups on the cyclohexane ring dictates the stereochemistry and influences the physical properties and reactivity of the molecule. Understanding the chair conformations is critical, as the thermodynamic stability of the isomers often favors placing the bulkier ethyl group in an equatorial position to minimize steric strain.[4] The synthesis of this molecule provides a practical case study in C-C bond formation, stereochemical control, and functional group manipulation.

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic approach to this compound reveals several logical disconnections and corresponding synthetic strategies. The primary goal is to form the cyclohexane core and install the alkyl substituents with the desired regiochemistry.

Caption: Fig. 1: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategies that will be explored in this guide:

-

Grignard Addition: Building the carbon skeleton by adding an ethyl group to a 3-methylcyclohexanone precursor.

-

Ring Formation and Modification: Constructing a substituted cyclohexene ring, for example via a Robinson Annulation, followed by reduction.

-

Aromatic Precursor Hydrogenation: Starting with a commercially available aromatic compound like m-ethyltoluene and reducing the benzene ring.

Synthetic Strategy I: Grignard Addition to 3-Methylcyclohexanone

This is one of the most direct and reliable methods for synthesizing the target molecule. It leverages the powerful carbon-carbon bond-forming capability of Grignard reagents.[5][6] The overall workflow involves three key steps: Grignard addition to a ketone, dehydration of the resulting tertiary alcohol, and catalytic hydrogenation of the alkene.

Caption: Fig. 2: Workflow for Grignard-based synthesis.

Expertise & Causality:

-

Step 1: Grignard Reaction: The reaction of 3-methylcyclohexanone with ethylmagnesium bromide (EtMgBr) forms a tertiary alcohol.[6] The choice of an ethereal solvent like diethyl ether or THF is critical as it solvates the magnesium ion, stabilizing the Grignard reagent, and must be anhydrous because Grignard reagents are strong bases that react readily with water.[6][7]

-

Step 2: Dehydration: The tertiary alcohol is then dehydrated under acidic conditions (e.g., using concentrated sulfuric acid or phosphoric acid with heat) to form an alkene. This E1 elimination reaction proceeds via a carbocation intermediate. Due to potential rearrangements and the presence of multiple abstractable protons, a mixture of alkene isomers (Zaitsev and Hofmann products) is typically formed. The major product is usually the most substituted, thermodynamically stable alkene.

-

Step 3: Catalytic Hydrogenation: The final step involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) is highly efficient for this transformation.[8] This reaction typically results in the syn-addition of hydrogen across the double bond, leading to a mixture of cis and trans isomers of the final product.[8]

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of bromoethane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromoethane solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.

-

Addition to Ketone: Cool the Grignard reagent solution to 0 °C. Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup & Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, dry over anhydrous MgSO₄, and evaporate the solvent. Add the crude alcohol to a flask with a catalytic amount of concentrated H₂SO₄ and heat to distill the resulting alkene mixture.

-

Hydrogenation: Dissolve the collected alkene mixture in ethanol in a hydrogenation vessel. Add 5% Pd/C catalyst (approx. 1-2% by weight of the alkene). Pressurize the vessel with hydrogen gas (typically 3-4 atm) and shake or stir vigorously until hydrogen uptake ceases. Filter the reaction mixture through Celite to remove the catalyst and remove the solvent via rotary evaporation to yield the final product.

Synthetic Strategy II: Aromatic Precursor Hydrogenation

This strategy is highly attractive for large-scale synthesis due to the low cost and ready availability of aromatic starting materials. The core of this method is the complete reduction of the aromatic ring.

Expertise & Causality:

The starting material of choice is 1-ethyl-3-methylbenzene (also known as m-ethyltoluene). The challenge in this synthesis lies in the harsh conditions required to overcome the resonance stabilization of the benzene ring.[9]

-

Catalysts: While catalysts like palladium and platinum can be used, rhodium (Rh) and ruthenium (Ru) on supports like carbon or alumina are often more effective for arene hydrogenation, allowing for lower pressures and temperatures.[10] Nickel-based catalysts (e.g., Raney Nickel) are also a cost-effective option but typically demand higher temperatures and pressures.[9]

-

Reaction Conditions: Hydrogenation of benzene rings is significantly more difficult than for simple alkenes. Conditions often involve high pressures of hydrogen (50-100 atm) and elevated temperatures (100-200 °C).[9] The choice of solvent can also influence the reaction; often, the reaction is run neat or in a hydrocarbon solvent. The stereochemical outcome is a mixture of cis and trans isomers.

Experimental Protocol: Arene Hydrogenation

-

Setup: Place 1-ethyl-3-methylbenzene and a Rh/C catalyst (e.g., 5% Rh on carbon, 1% by weight) into a high-pressure autoclave.

-

Reaction: Seal the reactor, flush several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas to approximately 80 atm.

-

Heating and Agitation: Heat the reactor to 120 °C while stirring vigorously to ensure efficient mixing of the substrate, catalyst, and hydrogen.

-

Monitoring and Workup: Monitor the reaction by observing the drop in pressure. Once the pressure stabilizes, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Dilute the reaction mixture with a solvent like hexane and filter through a pad of Celite to remove the catalyst. The filtrate contains the product, which can be purified by distillation if necessary.

Synthetic Strategy III: The Robinson Annulation Approach

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[11][12][13] While more complex for this specific target, it is an excellent demonstration of building the cyclic core from acyclic precursors.

Caption: Fig. 3: Conceptual workflow using Robinson Annulation.

Expertise & Causality:

-

Michael Addition: The reaction is initiated by the base-catalyzed formation of an enolate from 2-pentanone. This nucleophilic enolate then attacks the β-carbon of methyl vinyl ketone (an α,β-unsaturated ketone) in a conjugate addition, forming a 1,5-diketone.[12][14]

-

Aldol Condensation: The newly formed 1,5-diketone, still in the presence of base, undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks the other carbonyl group to form a six-membered ring. Subsequent dehydration yields an α,β-unsaturated cyclohexenone.[11][15]

-

Reduction to Alkane: The resulting cyclohexenone requires several further steps to reach the target alkane. The ketone must be completely removed (e.g., via a Wolff-Kishner or Clemmensen reduction), and the double bond must be hydrogenated. This multi-step reduction adds complexity compared to the previous routes.

This pathway, while elegant, is less direct for this specific target. It is generally more suited for the synthesis of polycyclic systems or highly functionalized cyclohexenones.[15]

Comparative Analysis of Synthetic Routes

| Parameter | Strategy I: Grignard | Strategy II: Arene Hydrogenation | Strategy III: Robinson Annulation |

| Starting Materials | 3-Methylcyclohexanone, Bromoethane | 1-Ethyl-3-methylbenzene | 2-Pentanone, Methyl Vinyl Ketone |

| Availability of Materials | Moderate to High | High (commodity chemicals) | High (commodity chemicals) |

| Number of Steps | 3 (synthesis, dehydration, hydrogenation) | 1 | 3+ (annulation, deoxygenation, hydrogenation) |

| Control of Regiochemistry | Excellent | Excellent (defined by starting material) | Good, but requires correct precursor choice |